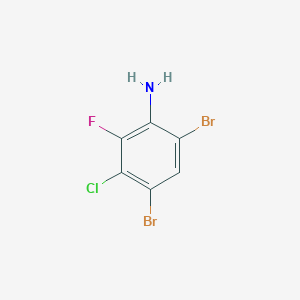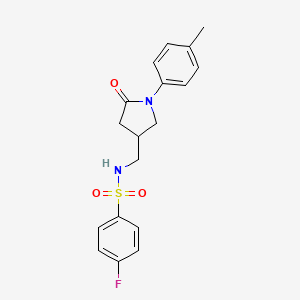
4-Fluor-N-((5-Oxo-1-(p-Tolyl)pyrrolidin-3-yl)methyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-fluoro-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical processes. Benzenesulfonamides are often modified to enhance their selectivity and potency as enzyme inhibitors. For instance, the introduction of a fluorine atom has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity in cyclooxygenase inhibitors . Similarly, the presence of a fluorine atom in kynurenine 3-hydroxylase inhibitors has resulted in high-affinity inhibition .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide core to achieve desired biological activities. For example, the synthesis of COX-2 inhibitors with enhanced selectivity was achieved by introducing a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring . In another study, the synthesis of kynurenine 3-hydroxylase inhibitors involved the incorporation of a phenylthiazol moiety into the benzenesulfonamide structure . These methods highlight the importance of structural modifications in the synthesis of potent and selective enzyme inhibitors.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with target enzymes. The introduction of substituents can significantly affect the binding affinity and selectivity of these compounds. For instance, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methylated derivative were investigated to understand the impact of intermolecular interactions on their molecular architecture . Such analyses are essential for designing compounds with improved efficacy and reduced side effects.
Chemical Reactions Analysis
Benzenesulfonamide derivatives undergo various chemical reactions depending on their substituents. These reactions are important for their biological activity and can be exploited to design more effective drugs. For example, the introduction of a pyrrolidinone moiety and halogenation at specific positions on the benzenesulfonamide ring has been shown to influence the inhibitory activity against carbonic anhydrases . Understanding these chemical reactions is key to optimizing the therapeutic potential of benzenesulfonamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the drugs. For instance, the introduction of substituents like fluorine can affect the lipophilicity and, consequently, the oral bioavailability of the compounds . Detailed analysis of these properties is necessary for the development of drugs with optimal absorption, distribution, metabolism, and excretion characteristics.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich der in Frage stehenden Verbindung, haben sich als vielversprechend für antivirale Wirkstoffe erwiesen. Beispielsweise:
- 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate zeigten eine Hemmwirkung gegen das Influenza-A-Virus . Unter diesen zeigte Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-Carboxylat signifikante antivirale Wirkungen.
- 4-Alkyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-carbonyl)thiosemicarbazidderivate waren potente antivirale Wirkstoffe gegen das Coxsackie B4-Virus . Verbindungen wie 1-(5-Fluor-3-Phenyl-1H-Indol-2-carbonyl)-4-Methylthiosemicarbazid und 4-Ethyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-carbonyl)thiosemicarbazid zeigten vielversprechende Aktivität.
Anti-HIV-Aktivität
Forscher haben Indolderivate als potenzielle HIV-1-Inhibitoren bewertet. Insbesondere:
- N-Arylsulfonyl-3-Acetylindolderivate wurden auf ihre Anti-HIV-1-Aktivität untersucht. Verbindungen wie 1-(4-Methyl-1-(Phenylsulfonyl)-1H-Indol-3-yl)ethanon und 1-(1-(4-Ethylphenylsulfonyl)-4-Methyl-1H-Indol-3-yl)ethanon zeigten Wirksamkeit gegen HIV-1 .
Antituberkulose-Aktivität
Indolderivate wurden auch auf ihr Potenzial zur Behandlung von Tuberkulose untersucht:
- (E)-1-(2-(1H-Indol-3-yl)-5-(Pyridin-4-yl)-1,3,4-Oxadiazol-3(2H)-yl)-3-(substituiertes Phenyl)prop-2-en-1-onderivate wurden gegen Mycobacterium tuberculosis (H37Ra MTB) und Mycobacterium bovis (BCG) getestet. Diese Verbindungen zeigten eine in-vitro-Antituberkulose-Aktivität .
Zusammenfassend lässt sich sagen, dass das Indol-Gerüst dieser Verbindung ein großes Potenzial in verschiedenen biologischen Kontexten bietet, von antiviraler und Anti-HIV-Aktivität bis hin zu potenziellen Antituberkulose-Effekten. Forscher untersuchen weiterhin ihre therapeutischen Möglichkeiten, was sie zu einem spannenden Forschungsgebiet in der pharmazeutischen Chemie macht . 🌟
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-2-6-16(7-3-13)21-12-14(10-18(21)22)11-20-25(23,24)17-8-4-15(19)5-9-17/h2-9,14,20H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJHJINMXOWUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)
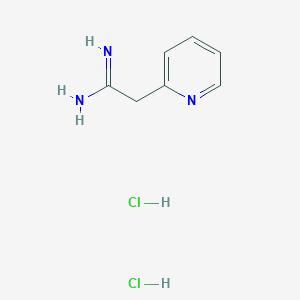
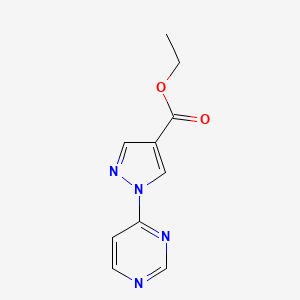

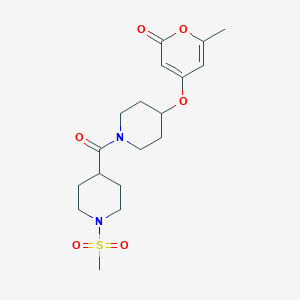
![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)
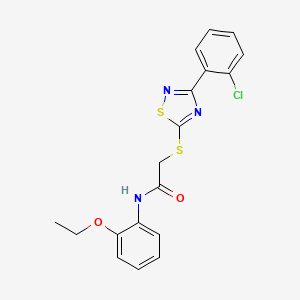
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)
![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)

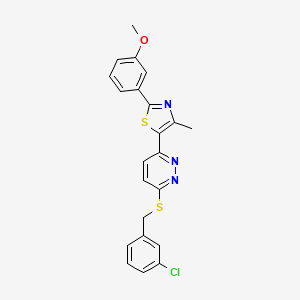
![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)
